molecular formula C13H11ClN2O B3973481 3-chloro-4-methyl-N-3-pyridinylbenzamide

3-chloro-4-methyl-N-3-pyridinylbenzamide

Cat. No. B3973481
M. Wt: 246.69 g/mol
InChI Key: DBDIKKQLZZQCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methyl-N-3-pyridinylbenzamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. CPB is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-3-pyridinylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including histone deacetylases and phosphodiesterases. This compound has also been shown to inhibit the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and have neuroprotective effects. This compound has also been shown to inhibit the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

3-chloro-4-methyl-N-3-pyridinylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been studied extensively. This compound has also been shown to have potential applications in various fields, including cancer research and neurodegenerative diseases. However, this compound also has some limitations. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. This compound also has limited bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for 3-chloro-4-methyl-N-3-pyridinylbenzamide research. One potential direction is to study its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more efficient synthesis methods for this compound and its analogs. Additionally, future research could focus on improving the bioavailability of this compound and its analogs to increase their effectiveness in vivo.

Scientific Research Applications

3-chloro-4-methyl-N-3-pyridinylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects and reduce inflammation in animal models.

properties

IUPAC Name

3-chloro-4-methyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-5-10(7-12(9)14)13(17)16-11-3-2-6-15-8-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDIKKQLZZQCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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